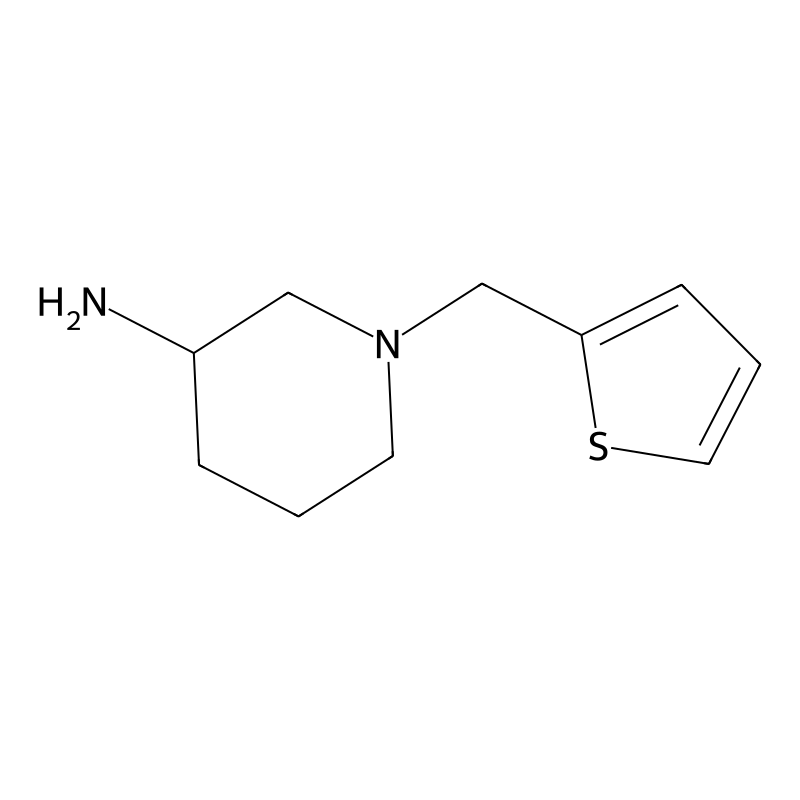

1-(Thiophen-2-ylmethyl)piperidin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

1-(Thiophen-2-ylmethyl)piperidin-3-amine (1-TPM) has been explored as a potential building block for the development of novel therapeutic agents. Its structure incorporates a piperidine ring, a common scaffold found in many clinically approved drugs, linked to a thiophene moiety, which can contribute to various biological activities. Studies have investigated the potential of 1-TPM derivatives as inhibitors of enzymes involved in neurodegenerative diseases, such as cholinesterase enzymes implicated in Alzheimer's disease []. However, further research is needed to determine the efficacy and safety of these derivatives in vivo.

1-(Thiophen-2-ylmethyl)piperidin-3-amine is a chemical compound characterized by its unique structure, which includes a piperidine ring and a thiophene moiety. The molecular formula for this compound is C₁₀H₁₆N₂S, indicating the presence of ten carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one sulfur atom. The piperidine ring consists of six members, including one nitrogen atom, while the thiophene component introduces heteroatom characteristics that can influence the compound's reactivity and biological activity .

- Alkylation: The nitrogen atom in the piperidine ring can undergo alkylation reactions, which may lead to the formation of more complex derivatives.

- Cyclization: This compound can participate in cyclization reactions, potentially leading to novel heterocyclic compounds. For instance, studies have shown that similar piperidine derivatives can undergo intramolecular cyclization to form various cyclic structures .

- Substitution Reactions: The presence of the thiophene group may facilitate electrophilic substitution reactions, enhancing the compound's utility in synthetic organic chemistry.

Research indicates that 1-(Thiophen-2-ylmethyl)piperidin-3-amine exhibits significant biological activity. Compounds with similar structures have been studied for their potential anticancer properties and neuroprotective effects. For example, piperidine derivatives are known to interact with various biological targets, including receptors involved in neurotransmission and cancer pathways .

In particular, studies have highlighted the compound's potential in cancer therapy through its ability to induce apoptosis in tumor cells and modulate signaling pathways associated with cell proliferation .

The synthesis of 1-(Thiophen-2-ylmethyl)piperidin-3-amine can be achieved through several methods:

- Direct Amine Formation: This involves reacting thiophen-2-carboxaldehyde with piperidine under appropriate conditions to yield the desired amine.

- Multi-step Synthesis: A more complex synthetic route may involve the formation of intermediates that are subsequently transformed into the final product through various chemical transformations.

- Catalyzed Reactions: Utilizing catalysts such as titanium or magnesium in reactions involving enynes can enhance yields and selectivity for forming heterocycles .

1-(Thiophen-2-ylmethyl)piperidin-3-amine has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents targeting cancer and neurological disorders.

- Material Science: Its unique structure could be useful in designing new materials with specific electronic or optical properties.

Studies investigating the interactions of 1-(Thiophen-2-ylmethyl)piperidin-3-amine with biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that this compound may interact with receptors involved in neurotransmission and cancer pathways. Further research is needed to elucidate these interactions fully and assess their implications for drug development.

Several compounds share structural similarities with 1-(Thiophen-2-ylmethyl)piperidin-3-amine. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(1-(thiophen-2-ylmethyl)piperidin-3-yl)-1H-indazol-5-amine | Contains an indazole moiety along with piperidine | Potentially enhanced biological activity due to indazole |

| 1-(Furan-2-ylmethyl)piperidin-3-amine | Substituted furan instead of thiophene | Different electronic properties affecting reactivity |

| N-(4-methylbenzyl)piperidin-3-amines | Benzyl substitution on the piperidine | Enhanced lipophilicity improving membrane permeability |

These compounds highlight the uniqueness of 1-(Thiophen-2-ylmethyl)piperidin-3-amine due to its specific thiophene substitution, which may influence both its chemical behavior and biological activity compared to others.